2,3-Dimethylbenzenesulfonyl chloride
Overview
Description
2,3-Dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its use in various chemical reactions, particularly in organic synthesis.
Scientific Research Applications
2,3-Dimethylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Pharmaceuticals: It is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: The compound is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.
Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of sulfonyl chloride, which are typically used as intermediates in organic synthesis due to their reactivity .
Mode of Action
Sulfonyl chlorides, such as 2,3-Dimethylbenzenesulfonyl chloride, are reactive compounds that can participate in various chemical reactions. They are often used as intermediates in the synthesis of other compounds . .
Biochemical Pathways
As a sulfonyl chloride, it is likely involved in the synthesis of other compounds, potentially affecting various biochemical pathways depending on the final products .
Result of Action
Its primary use is as a reagent in chemical synthesis, and its effects would largely depend on the specific reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,3-dimethylbenzene (o-xylene) with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:
C8H10+ClSO3H→C8H9ClO2S+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,3-dimethylbenzenesulfonamide.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 2,3-dimethylbenzenesulfonamide.
Oxidation: The major product is 2,3-dimethylbenzenesulfonic acid.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, lacking the methyl groups, is less sterically hindered and may exhibit different reactivity.
4-Methylbenzenesulfonyl Chloride (Tosyl Chloride): This compound has a single methyl group at the para position, making it less sterically hindered compared to 2,3-dimethylbenzenesulfonyl chloride.
2,4-Dimethylbenzenesulfonyl Chloride: Similar to this compound but with methyl groups at the 2 and 4 positions, affecting its reactivity and steric properties.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2 and 3 positions, which influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome.
Properties
IUPAC Name |
2,3-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHYCUCWBMXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290109 | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-31-9 | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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